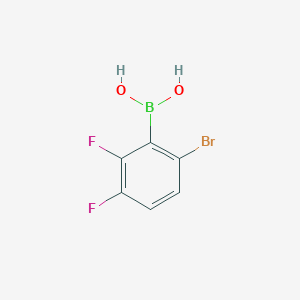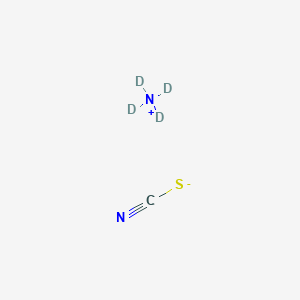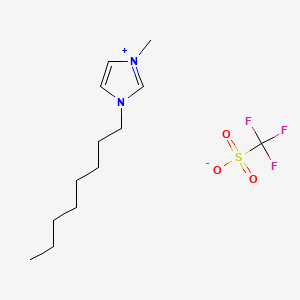
6-Bromo-2,3-difluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “6-Bromo-2,3-difluorophenylboronic acid” and other boronic acids has been widely studied in medicinal chemistry . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The linear formula of “6-Bromo-2,3-difluorophenylboronic acid” is C6H2BrF2B(OH)2 . Its molecular weight is 236.81 . The SMILES string representation is OB(O)c1c(Br)ccc(F)c1F .
Chemical Reactions Analysis
Boronic acids, including “6-Bromo-2,3-difluorophenylboronic acid”, are often used as building blocks and synthetic intermediates . They are particularly useful in Suzuki-Miyaura coupling reactions .
Physical And Chemical Properties Analysis
“6-Bromo-2,3-difluorophenylboronic acid” is a solid . It contains varying amounts of anhydride .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of chemical reaction where an organoboron compound, such as 6-Bromo-2,3-difluorophenylboronic acid, is cross-coupled with an aryl or a heteroaryl halide . This reaction is widely used in organic synthesis, including the synthesis of biaryl compounds .
Protodeboronation
Protodeboronation is a process where the boron moiety is removed from the boronic ester . This reaction can be used in combination with other reactions, such as the Matteson homologation, to achieve formal anti-Markovnikov hydromethylation of alkenes .
Synthesis of Fluorinated Biaryl Derivatives
6-Bromo-2,3-difluorophenylboronic acid can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Synthesis of Fluorodiarylmethanols
This compound can also be used to synthesize fluorodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .
Synthesis of Conjugated Fluorodiazaborinines
6-Bromo-2,3-difluorophenylboronic acid can be used to synthesize conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction . These compounds can be used for the detection of explosives .
Synthesis of 2,6-Difluorinated Oligophenyls
6-Bromo-2,3-difluorophenylboronic acid can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls. These oligophenyls are applicable in organic semiconductors .
2. Synthesis of 4-Phenyl Pyridine Based Potent TGR5 Agonists This compound can also be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound, such as 6-Bromo-2,3-difluorophenylboronic acid, is cross-coupled with an aryl or a heteroaryl halide . This reaction is widely used in organic synthesis, including the synthesis of biaryl compounds .
Eigenschaften
IUPAC Name |
(6-bromo-2,3-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVDYVBOSRNBQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584507 |
Source


|
| Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluorophenylboronic acid | |
CAS RN |
870718-10-8 |
Source


|
| Record name | (6-Bromo-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














